molecular formula C17H24N4 B1392620 N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine CAS No. 1242964-50-6

N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1392620
M. Wt: 284.4 g/mol
InChI Key: JVUPMOMISZPPSD-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine” is a heterocyclic compound . It is structurally similar to imidazo[4,5-c]pyridin-2-one derivatives, which have been identified as novel Src family kinase inhibitors against glioblastoma .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, closely related to the compound , have been synthesized using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).
  • The photocatalytic oxidation of amines and nitrogen-containing organic compounds over UV-illuminated TiO2 films has been studied, which might relate to the behavior of similar compounds in photocatalytic contexts (Low, McEvoy, & Matthews, 1991).

Potential Applications in Medicine

  • Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, indicating the potential medical applications of similar compounds (Starrett et al., 1989).
  • Synthesis of 3-methylimidazo[1,2-a]pyridines was achieved using silver-catalyzed cycloisomerization, which could be relevant for developing pharmacologically active derivatives (Chioua et al., 2013).

Material Science and Organic Synthesis

  • Copper and zinc complexes of imidazo[1,2-a]pyridine have been synthesized and tested for their anticancer activity, showcasing the potential of these compounds in material science and medicinal chemistry (Dam et al., 2017).
  • The utilization of these compounds in the creation of coordination polymers with varied net architectures, highlighting their application in material sciences (Liu et al., 2014).

properties

IUPAC Name

N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-2-6-14(5-1)19-17-16(13-8-10-18-11-9-13)20-15-7-3-4-12-21(15)17/h3-4,7,12-14,18-19H,1-2,5-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUPMOMISZPPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(N=C3N2C=CC=C3)C4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine

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